N-(5-(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide
Description
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Properties
IUPAC Name |
N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O2S2/c1-8-19-20-15(24-8)17-12(22)7-21-5-4-10-11(6-21)25-14(16-10)18-13(23)9-2-3-9/h9H,2-7H2,1H3,(H,16,18,23)(H,17,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMIZHGMCLHYQLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CN2CCC3=C(C2)SC(=N3)NC(=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801105467 | |
| Record name | Thiazolo[5,4-c]pyridine-5(4H)-acetamide, 2-[(cyclopropylcarbonyl)amino]-6,7-dihydro-N-(5-methyl-1,3,4-thiadiazol-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801105467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1351642-24-4 | |
| Record name | Thiazolo[5,4-c]pyridine-5(4H)-acetamide, 2-[(cyclopropylcarbonyl)amino]-6,7-dihydro-N-(5-methyl-1,3,4-thiadiazol-2-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1351642-24-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiazolo[5,4-c]pyridine-5(4H)-acetamide, 2-[(cyclopropylcarbonyl)amino]-6,7-dihydro-N-(5-methyl-1,3,4-thiadiazol-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801105467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The primary target of this compound is the Signal Transducer and Activator of Transcription 3 (STAT3) . STAT3 is an attractive target for cancer therapy.
Mode of Action
The compound has been identified as a selective STAT3 inhibitor. It can directly bind to the SH2 domain, inhibiting STAT3 phosphorylation, translocation, and downstream gene transcription.
Biochemical Pathways
The compound affects the Interleukin-6 (IL-6)/Janus Kinase (JAK)/STAT3 pathway . IL-6 is a cytokine that plays a crucial role in immune response, and JAK is a family of intracellular, nonreceptor tyrosine kinases that transduce cytokine-mediated signals via the JAK-STAT pathway.
Result of Action
The compound exhibits antiproliferative activity against cancer cells with overactive STAT3, such as DU145 and MDA-MB-231 cells. It induces cell cycle arrest and apoptosis. In a DU145 xenograft model, the compound showed in vivo antitumor efficacy, with a tumor growth inhibition rate of 65.3% at 50 mg/kg, indicating potential for further development.
Biological Activity
N-(5-(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in medicinal chemistry.
Synthesis
The compound is synthesized through a series of reactions involving the formation of thiadiazole rings and subsequent coupling with other molecular frameworks. The general synthetic route includes:
- Formation of Thiadiazole Rings : Utilizing thiosemicarbazides and carboxylic acid derivatives under controlled conditions.
- Coupling Reactions : Employing coupling reagents like EDCI or DCC to facilitate amide bond formation between the thiadiazole intermediates and other functional groups.
Antimicrobial Properties
Research indicates that compounds containing thiadiazole rings exhibit significant antimicrobial activity. For instance, derivatives similar to this compound have shown efficacy against various bacterial and fungal strains due to their ability to disrupt microbial cell functions .
Anticancer Activity
The compound's structural features suggest potential anticancer properties. Studies have demonstrated that related thiadiazole derivatives can induce apoptosis in cancer cells by modulating apoptotic pathways. For example, compounds with similar moieties have been shown to increase the Bax/Bcl-2 ratio and activate caspases in cancer cell lines such as MCF-7 and HepG2 .
The precise mechanism of action for this compound is not fully elucidated but is believed to involve:
- Interaction with Enzymes : The compound may inhibit specific enzymes involved in critical metabolic pathways.
- Receptor Binding : Potential binding to cellular receptors may alter signaling pathways related to cell growth and survival.
Study 1: Antimicrobial Evaluation
A recent study evaluated the antimicrobial activity of thiadiazole derivatives against several pathogens. The results indicated that compounds with structural similarities to this compound exhibited notable inhibition zones against Staphylococcus aureus and Candida albicans .
| Compound | Inhibition Zone (mm) |
|---|---|
| Compound A | 15 |
| Compound B | 20 |
| N-(5-(... | 18 |
Study 2: Anticancer Activity
In vitro studies on the cytotoxic effects of similar compounds showed promising results against glioblastoma cells. The derivatives induced significant cell death through apoptosis pathways and demonstrated a dose-dependent response .
| Compound | IC50 (µM) |
|---|---|
| Compound C | 10 |
| Compound D | 15 |
| N-(5-(... | 12 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
